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Compound of Interest

Compound Name: 5,7-Difluoroquinoline

Cat. No.: B1304923 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the key spectroscopic data for the

heterocyclic compound 5,7-Difluoroquinoline. The document details predicted Nuclear

Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, alongside

detailed experimental protocols for acquiring such spectra. This guide is intended to serve as a

valuable resource for the structural elucidation and characterization of this compound in

research and development settings.

Disclaimer: Publicly available, experimentally-derived spectroscopic data for 5,7-
Difluoroquinoline is limited. The data presented in this guide are representative values

estimated from known spectroscopic data of structurally similar fluoroaromatic and quinoline

compounds.

Molecular Structure and Properties
Molecular Formula: C₉H₅F₂N

Molecular Weight: 165.14 g/mol

Exact Mass: 165.03900549 Da

Nuclear Magnetic Resonance (NMR) Spectroscopy
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NMR spectroscopy is a powerful analytical technique for determining the carbon-hydrogen

framework of an organic molecule.

Predicted ¹H NMR Data
The proton NMR spectrum of 5,7-Difluoroquinoline is expected to show distinct signals for the

five protons on the quinoline ring system. The electron-withdrawing nature of the fluorine atoms

will significantly influence the chemical shifts of the nearby protons, generally shifting them

downfield.

Table 1: Predicted ¹H NMR Spectroscopic Data for 5,7-Difluoroquinoline (in CDCl₃)

Proton Assignment
Predicted Chemical
Shift (δ, ppm)

Multiplicity
Coupling Constant
(J, Hz)

H-2 8.8 - 9.0 dd J = 4.2, 1.8

H-3 7.4 - 7.6 dd J = 8.4, 4.2

H-4 8.1 - 8.3 dd J = 8.4, 1.8

H-6 7.1 - 7.3 t J(H-F) ≈ 8.5

H-8 7.5 - 7.7 dd
J(H-F) ≈ 10.0, J(H-H)

≈ 2.5

Predicted ¹³C NMR Data
The carbon NMR spectrum will reflect the nine unique carbon environments in 5,7-
Difluoroquinoline. The carbons directly bonded to fluorine (C-5 and C-7) will exhibit large

carbon-fluorine coupling constants (¹JCF).

Table 2: Predicted ¹³C NMR Spectroscopic Data for 5,7-Difluoroquinoline (in CDCl₃)
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Carbon Assignment
Predicted Chemical Shift
(δ, ppm)

Carbon-Fluorine Coupling
(JCF, Hz)

C-2 150 - 152 -

C-3 121 - 123 -

C-4 135 - 137 -

C-4a 127 - 129 d, ³JCF ≈ 5

C-5 160 - 163 d, ¹JCF ≈ 250

C-6 110 - 112 dd, ²JCF ≈ 25, ²JCF ≈ 5

C-7 161 - 164 d, ¹JCF ≈ 255

C-8 112 - 114 d, ²JCF ≈ 20

C-8a 148 - 150 d, ³JCF ≈ 15

Experimental Protocol for NMR Spectroscopy[1]
A general procedure for acquiring high-resolution ¹H and ¹³C NMR spectra is as follows:

Sample Preparation:

Accurately weigh 5-10 mg of 5,7-Difluoroquinoline.

Dissolve the sample in approximately 0.6 mL of a deuterated solvent (e.g., Chloroform-d,

CDCl₃) in a clean, dry 5 mm NMR tube.

Add a small amount of an internal standard, such as tetramethylsilane (TMS), for chemical

shift referencing (δ = 0.00 ppm).

Cap the NMR tube and invert it several times to ensure the sample is fully dissolved and

the solution is homogeneous.

Instrument Setup:

Insert the sample into the NMR spectrometer.
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Lock the spectrometer's magnetic field onto the deuterium signal of the solvent.

Optimize the magnetic field homogeneity by shimming to achieve sharp, symmetrical

peaks.

¹H NMR Spectrum Acquisition:

A standard one-pulse experiment is typically employed.

Key parameters include a spectral width of 0-12 ppm, an acquisition time of 2-4 seconds,

a relaxation delay of 1-5 seconds, and a sufficient number of scans (e.g., 8-16) to achieve

a good signal-to-noise ratio.

¹³C NMR Spectrum Acquisition:

A proton-decoupled pulse sequence (e.g., zgpg30 or zgdc) is commonly used to simplify

the spectrum to single lines for each carbon.

Key parameters include a spectral width of 0-180 ppm, a longer relaxation delay (e.g., 2-

10 seconds) due to the longer relaxation times of carbon nuclei, and a larger number of

scans (e.g., 1024 or more) to compensate for the lower natural abundance of ¹³C.

Data Processing:

The acquired Free Induction Decay (FID) is Fourier transformed to generate the

frequency-domain spectrum.

The spectrum is then phased, and the baseline is corrected.

Chemical shifts are referenced to the internal standard (TMS) or the residual solvent peak.

Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the functional groups present in a molecule by measuring

the absorption of infrared radiation.

Predicted IR Data
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The IR spectrum of 5,7-Difluoroquinoline is expected to be dominated by absorptions

corresponding to the aromatic ring and the carbon-fluorine bonds.

Table 3: Predicted IR Absorption Bands for 5,7-Difluoroquinoline

Wavenumber (cm⁻¹) Intensity Assignment

3100 - 3000 Medium Aromatic C-H stretching

1620 - 1580 Medium-Strong
C=C and C=N ring stretching

vibrations

1500 - 1400 Medium-Strong Aromatic ring stretching

1250 - 1100 Strong C-F stretching

900 - 675 Strong C-H out-of-plane bending

Experimental Protocol for FTIR Spectroscopy
For a solid sample like 5,7-Difluoroquinoline, the Attenuated Total Reflectance (ATR) or KBr

pellet method is commonly used.

Sample Preparation (ATR):

Ensure the ATR crystal (e.g., diamond or germanium) is clean by wiping it with a solvent

like isopropanol and allowing it to dry completely.

Place a small amount of the solid 5,7-Difluoroquinoline powder onto the crystal to

completely cover the surface.

Apply pressure using the anvil to ensure good contact between the sample and the

crystal.

Spectrum Acquisition:

Collect a background spectrum of the empty, clean ATR crystal. This will be automatically

subtracted from the sample spectrum.
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Acquire the sample spectrum. Typically, 16-32 scans are co-added to improve the signal-

to-noise ratio over a range of 4000-400 cm⁻¹.

Data Processing:

The resulting spectrum is displayed in terms of transmittance or absorbance versus

wavenumber (cm⁻¹).

Identify and label the significant absorption peaks.

Mass Spectrometry (MS)
Mass spectrometry is an analytical technique that measures the mass-to-charge ratio (m/z) of

ionized molecules, providing information about the molecular weight and elemental

composition.

Predicted Mass Spectrometry Data
Electron Ionization (EI) is a common technique for small, volatile molecules and is expected to

produce a strong molecular ion peak for 5,7-Difluoroquinoline due to the stability of the

aromatic system.

Table 4: Predicted Mass Spectrometry Data for 5,7-Difluoroquinoline (EI-MS)

m/z
Predicted Relative
Intensity (%)

Assignment

165 100 [M]⁺ (Molecular Ion)

138 20-30 [M - HCN]⁺

117 10-20 [M - F - HCN]⁺ or [M - C₂H₂F]⁺

Experimental Protocol for Electron Ionization Mass
Spectrometry (EI-MS)[2][3][4]

Sample Introduction:
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A dilute solution of 5,7-Difluoroquinoline in a volatile solvent (e.g., methanol or

dichloromethane) is prepared.

The sample is introduced into the mass spectrometer, often via a direct insertion probe or

through a gas chromatograph (GC-MS). The sample is volatilized in a heated chamber.

Ionization:

In the ion source, the gaseous sample molecules are bombarded with a high-energy

electron beam (typically 70 eV).

This bombardment ejects an electron from the molecule, creating a positively charged

molecular ion ([M]⁺) and various fragment ions.

Mass Analysis:

The generated ions are accelerated into a mass analyzer (e.g., a quadrupole or time-of-

flight analyzer).

The analyzer separates the ions based on their mass-to-charge (m/z) ratio.

Detection:

An electron multiplier or similar detector records the abundance of ions at each m/z value.

The resulting data is plotted as a mass spectrum, showing relative intensity versus m/z.

Workflow and Relationships
The following diagrams illustrate the logical workflow for the spectroscopic analysis of 5,7-
Difluoroquinoline and the relationship between the different spectroscopic techniques in

structural elucidation.
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Caption: Workflow for the spectroscopic analysis of 5,7-Difluoroquinoline.
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Caption: Interrelation of spectroscopic data for structural confirmation.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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